REACTION_CXSMILES
|
Cl.CC1C(CN2C=C(N)C=N2)=C(C)[O:5]N=1.Br[CH2:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[C:20]#[N:21].C(N(CC)CC)C>CN(C=O)C.O>[C:20]1(=[O:5])[C:19]2[C:18](=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:17][NH:21]1 |f:0.1|
|
Name
|
1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-amine-hydrochloride
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC1=NOC(=C1CN1N=CC(=C1)N)C
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred in the microwave reactor at 80° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×, 30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotovap
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (70 mL)
|
Type
|
TEMPERATURE
|
Details
|
H2O (3 mL) and acetic acid (1 mL) and the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated on the rotovap
|
Type
|
CUSTOM
|
Details
|
purified by reversed phase HPLC in 3-1 mL aliquots (5 to 95% acetonitrile in H2O: 16 minute gradient)
|
Duration
|
16 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotovap
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethyl acetate/hexanes (1/9)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(NCC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 145.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |